molecular formula C22H31N3O7 B13960206 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one CAS No. 401811-82-3

7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13960206
CAS No.: 401811-82-3
M. Wt: 449.5 g/mol
InChI Key: ASISYBZCMDZLCB-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 6-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Pivaloyloxymethyl Group: This step involves the protection of the hydroxyl group using pivaloyl chloride in the presence of a base like pyridine.

    Formation of the Morpholinopropoxy Side Chain: This is typically achieved through nucleophilic substitution reactions where the morpholine ring is introduced via reaction with epichlorohydrin followed by ring-opening with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone core is known for its biological activity, making it a promising candidate for drug discovery.

Medicine

In medicine, this compound and its derivatives can be investigated for their therapeutic potential. Quinazolinone derivatives have been studied for their anticancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with desired characteristics.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
  • ®-N-(8-(2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide

Uniqueness

Compared to similar compounds, 7-(2-Hydroxy-3-morpholinopropoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups. The presence of the pivaloyloxymethyl group provides additional stability and lipophilicity, which can enhance its biological activity and pharmacokinetic properties.

Properties

CAS No.

401811-82-3

Molecular Formula

C22H31N3O7

Molecular Weight

449.5 g/mol

IUPAC Name

[7-(2-hydroxy-3-morpholin-4-ylpropoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H31N3O7/c1-22(2,3)21(28)32-14-25-13-23-17-10-19(18(29-4)9-16(17)20(25)27)31-12-15(26)11-24-5-7-30-8-6-24/h9-10,13,15,26H,5-8,11-12,14H2,1-4H3

InChI Key

ASISYBZCMDZLCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC(CN3CCOCC3)O

Origin of Product

United States

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